![molecular formula C38H59BF2N3O3P B10752240 18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10752240.png)
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CLR1501 ist ein fluoreszenzmarkiertes Analogon von CLR1404, das für seine krebszellselektiven Fluoreszenzeigenschaften bekannt ist. Es wird hauptsächlich in der Forschung eingesetzt, da es sich im Vergleich zu normalen Zellen bevorzugt in Krebszellen anreichert . Diese Verbindung hat in vitro und in vivo Studien eine signifikante Tumorselektivität gezeigt, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CLR1501 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von CLR1404 ausgehen. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt .
Industrielle Produktionsmethoden
Die industrielle Produktion von CLR1501 beinhaltet die großtechnische Synthese nach denselben Prinzipien wie die Laborpräparation. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die strengen Anforderungen für Forschungsanwendungen erfüllt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CLR1501 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: CLR1501 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können CLR1501 in reduzierte Formen umwandeln, wodurch seine Fluoreszenzeigenschaften verändert werden.
Substitution: CLR1501 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nucleophile und Elektrophile können je nach der gewünschten Substitution verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten fluoreszierenden Derivaten führen, während die Reduktion nicht-fluoreszierende Formen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
CLR1501 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als fluoreszierende Sonde verwendet, um chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.
Biologie: Wird in der Zellbildgebung eingesetzt, um Krebszellen selektiv zu markieren, wodurch die Erforschung der Krebsbiologie unterstützt wird.
Medizin: Wird in vorklinischen Studien zur Krebsdiagnose und -therapie verwendet, insbesondere in der fluoreszenzgesteuerten Chirurgie.
Industrie: Anwendung bei der Entwicklung von Diagnoseinstrumenten und Bildgebungsmitteln für die Krebsforschung
Wirkmechanismus
CLR1501 übt seine Wirkung durch selektive Aufnahme durch Krebszellen aus. Die Verbindung zielt auf Phospholipidether ab, die in Krebszellen im Vergleich zu normalen Zellen häufiger vorkommen. Diese selektive Aufnahme ermöglicht es CLR1501, sich in Krebszellen anzureichern, wodurch sie unter bestimmten Anregungs-/Emissionsbedingungen (500/517 nm) fluoreszieren. Die beteiligten molekularen Pfade umfassen die Wechselwirkung mit Zellmembrankomponenten und intrazelluläre Transportmechanismen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CLR1404: Die Ausgangssubstanz von CLR1501, die für ähnliche Anwendungen verwendet wird, jedoch ohne die fluoreszierende Markierung.
CLR1502: Ein weiteres fluoreszierendes Analogon mit Fluoreszenzeigenschaften im Nahinfrarotbereich, das verschiedene Bildgebungsmöglichkeiten bietet
Einzigartigkeit von CLR1501
CLR1501 ist einzigartig aufgrund seiner grünen Fluoreszenz, die in Bildgebungsanwendungen einen hohen Kontrast bietet. Im Vergleich zu CLR1502, das eine Fluoreszenz im Nahinfrarotbereich aufweist, ist CLR1501 besser geeignet für bestimmte Arten der Bildgebung, bei denen die grüne Fluoreszenz bevorzugt wird. Darüber hinaus weist CLR1501 ein ähnliches Tumor-zu-Gehirn-Fluoreszenzverhältnis wie 5-Aminolävulinsäure auf, was es zu einem wertvollen Werkzeug für die fluoreszenzgesteuerte Tumoroperation macht .
Eigenschaften
Molekularformel |
C38H59BF2N3O3P |
|---|---|
Molekulargewicht |
685.7 g/mol |
IUPAC-Name |
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C38H59BF2N3O3P/c1-44(2,3)31-32-47-48(45,46)33-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3 |
InChI-Schlüssel |
IGSUGQSLGYRIKA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)

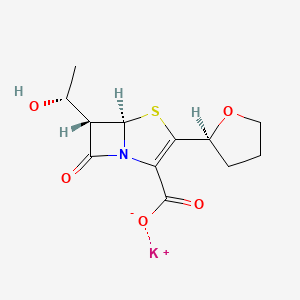
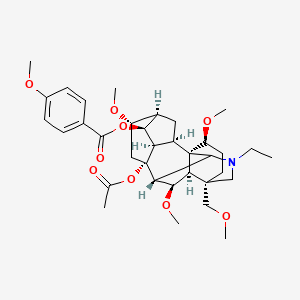

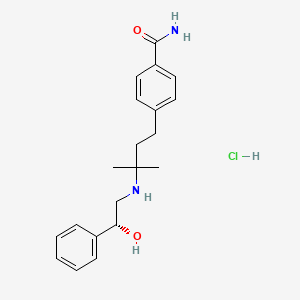
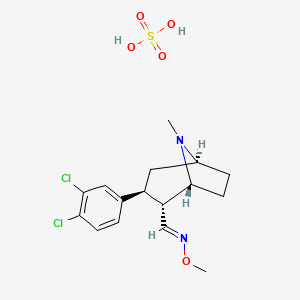
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)
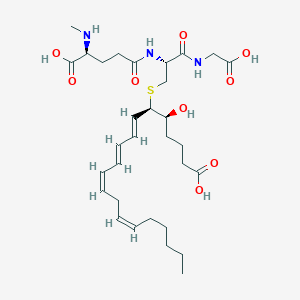
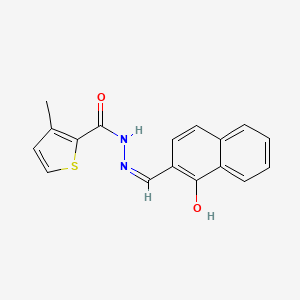
![(2S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B10752232.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)
![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride](/img/structure/B10752254.png)
